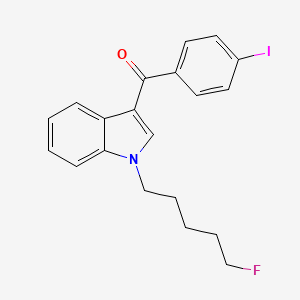

AM694 4-iodo isomer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AM694 4-iodo isomer is a potent synthetic cannabinoid (CB) with K i values of 0.08 and 1.44 nM for the CB 1 and CB 2 receptors, respectively . It is an analog of AM694 which contains a 4-iodophenyl group linked by methanone to the indole base . Its affinity for CB 1 and CB 2 receptors has not been determined .

Molecular Structure Analysis

AM694 4-iodo isomer is an analog of AM694 which contains a 4-iodophenyl group linked by methanone to the indole base . Its molecular formula is C20H19FINO .

科学的研究の応用

Molecular Structure Studies : Research by Penney and Sheldrick (1971) explored the molecular structure of a new isomer of P4S3I2, β-P4S3I2, and discussed its properties, including its molecular structure derived from P4S3 by the addition of iodine across a P–P bond (Penney & Sheldrick, 1971).

Nucleoside Antibiotic Synthesis : Jenkins, Verheyden, and Moffatt (1976) described the synthesis of the nucleoside antibiotic nucleocidin, involving the addition of iodine fluoride to certain compounds, demonstrating the role of iodine in synthesizing medically relevant compounds (Jenkins, Verheyden & Moffatt, 1976).

Fluorescent Switches : Golovkova, Kozlov, and Neckers (2005) synthesized photochromic dithienylethene moieties covalently attached to fluorescent iodo-BODIPY, demonstrating the application of iodine isomers in developing light-responsive materials (Golovkova, Kozlov & Neckers, 2005).

Heterofullerenes Research : A study by Chen et al. (1999) on C68X2 (X = N, B) heterofullerenes involved theoretical investigations of isomers, highlighting the significance of iodine isomers in understanding molecular structures and properties of complex organic compounds (Chen et al., 1999).

Photolysis of Iodoform : El-Khoury et al. (2009) studied the photolysis of iodoform in methanol, revealing insights into the behavior of iodine-containing compounds under UV light and their interaction with solvents (El-Khoury et al., 2009).

Safety and Hazards

作用機序

Target of Action

AM694 4-iodo isomer is a potent synthetic cannabinoid . It primarily targets the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

The compound interacts with its targets (CB1 and CB2 receptors) by binding to them. It has Ki values of 0.08 and 1.44 nM for the CB1 and CB2 receptors , respectively . This indicates a high affinity for these receptors, suggesting that the compound can effectively bind to and activate them.

特性

IUPAC Name |

[1-(5-fluoropentyl)indol-3-yl]-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FINO/c21-12-4-1-5-13-23-14-18(17-6-2-3-7-19(17)23)20(24)15-8-10-16(22)11-9-15/h2-3,6-11,14H,1,4-5,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWNGBBXXDDHBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=C(C=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017330 |

Source

|

| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AM694 4-iodo isomer | |

CAS RN |

1427325-92-5 |

Source

|

| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dibenzyl-3a,4,6,6a-tetrahydroselenopheno[3,4-d]imidazol-2-one](/img/structure/B583704.png)